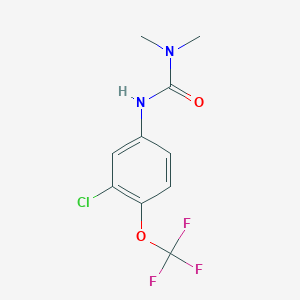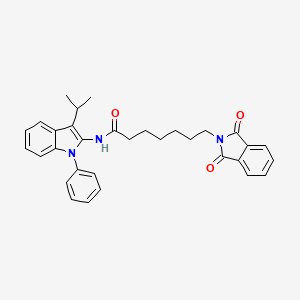
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. This particular compound is characterized by its unique structural features, which include a heptanamide side chain and a phenyl-indole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the heptanamide side chain and the phenyl-indole group. Common reagents used in these reactions include:
Isoindole formation: Cyclization reactions involving ortho-substituted benzylamines.
Heptanamide introduction: Amidation reactions using heptanoic acid derivatives.
Phenyl-indole attachment: Coupling reactions using indole derivatives and phenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoindole derivatives: Compounds with similar isoindole core structures.
Indole derivatives: Compounds containing the indole moiety.
Heptanamide derivatives: Compounds with similar heptanamide side chains.
Uniqueness
The uniqueness of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
138349-48-1 |
|---|---|
Fórmula molecular |
C32H33N3O3 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
7-(1,3-dioxoisoindol-2-yl)-N-(1-phenyl-3-propan-2-ylindol-2-yl)heptanamide |
InChI |
InChI=1S/C32H33N3O3/c1-22(2)29-26-18-11-12-19-27(26)35(23-14-6-5-7-15-23)30(29)33-28(36)20-8-3-4-13-21-34-31(37)24-16-9-10-17-25(24)32(34)38/h5-7,9-12,14-19,22H,3-4,8,13,20-21H2,1-2H3,(H,33,36) |
Clave InChI |
CZSLPCYTXBNIDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)NC(=O)CCCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


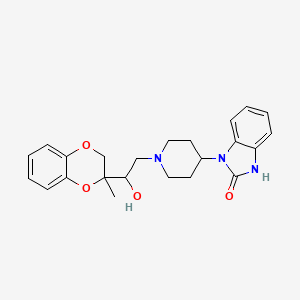
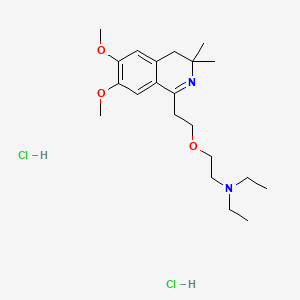
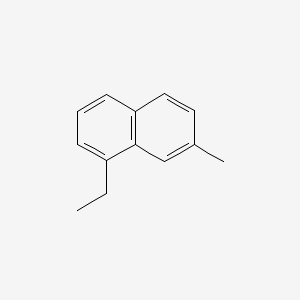
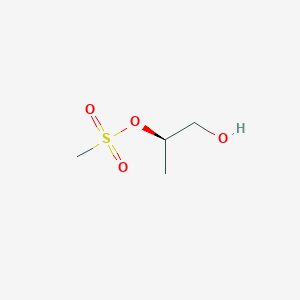
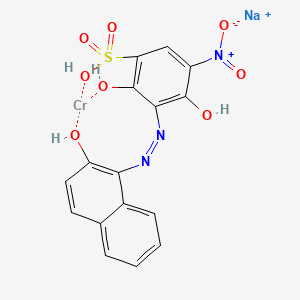
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
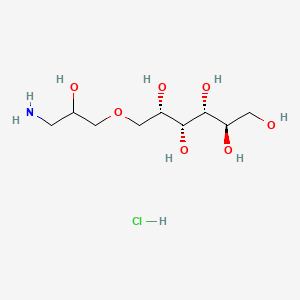
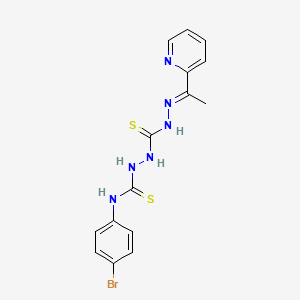
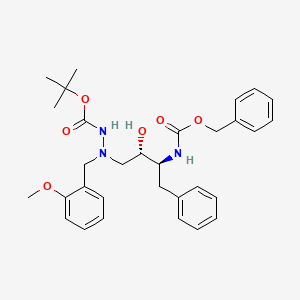
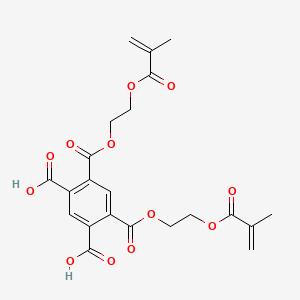

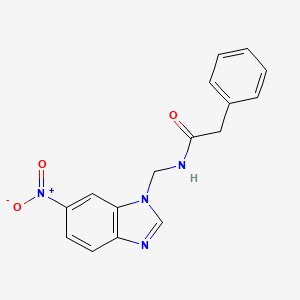
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
